

Application Notes: Efficacy of BK-218 Against Streptococcus pneumoniae

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Compound of Interest		
Compound Name:	BK-218	
Cat. No.:	B1667541	Get Quote

Introduction

Streptococcus pneumoniae is a major human pathogen responsible for significant morbidity and mortality worldwide, causing diseases such as pneumonia, meningitis, sepsis, and otitis media.[1][2] The emergence of antibiotic-resistant strains necessitates the development of novel antimicrobial agents. **BK-218** is a new cephalosporin antibiotic that has shown promising activity against S. pneumoniae.[3][4] These application notes provide detailed protocols for evaluating the in vitro and in vivo efficacy of **BK-218** against clinically relevant strains of S. pneumoniae.

Mechanism of Action

BK-218 is a cephalosporin that exerts its antibacterial effect by binding to and inactivating penicillin-binding proteins (PBPs).[5][6] PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By inhibiting PBP function, **BK-218** disrupts cell wall integrity, leading to bacterial cell lysis and death.[6]

Key Applications

- Determination of the minimum inhibitory concentration (MIC) of BK-218 against various S. pneumoniae strains.
- Assessment of the bactericidal activity of BK-218 using time-kill assays.



• Evaluation of the in vivo efficacy of BK-218 in a murine model of pneumococcal pneumonia.

Data Presentation

Table 1: In Vitro Susceptibility of Streptococcus pneumoniae to **BK-218** and Comparator Agents

Bacterial Strain	BK-218 MIC (μg/mL)	Penicillin MIC (μg/mL)	Azithromycin MIC (µg/mL)	Levofloxacin MIC (µg/mL)
S. pneumoniae ATCC 49619	0.25	0.06	0.5	1
Penicillin- Susceptible Clinical Isolate	0.125	0.03	0.25	1
Penicillin- Intermediate Clinical Isolate	0.5	0.5	16	1
Penicillin- Resistant Clinical Isolate	2	4	64	2

Table 2: Time-Kill Kinetics of BK-218 against S. pneumoniae ATCC 49619



Time (hours)	Control (No Drug) Log10 CFU/mL	BK-218 (1x MIC) Log10 CFU/mL	BK-218 (2x MIC) Log10 CFU/mL	BK-218 (4x MIC) Log10 CFU/mL
0	6.1	6.1	6.1	6.1
2	6.8	5.5	4.8	4.1
4	7.5	4.9	3.9	3.0
8	8.2	4.1	<3.0	<3.0
12	8.5	3.5	<3.0	<3.0
24	8.6	3.2	<3.0	<3.0

Table 3: In Vivo Efficacy of **BK-218** in a Murine Pneumonia Model

Treatment Group	Dosage	Survival Rate (%)	Lung Bacterial Load (Log10 CFU/g) at 48h
Vehicle Control	-	10	8.5
BK-218	25 mg/kg	60	5.2
BK-218	50 mg/kg	90	3.1
Levofloxacin	50 mg/kg	80	3.8

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

• BK-218 and comparator antibiotics



- Streptococcus pneumoniae isolates (including reference strain ATCC 49619)
- Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 3-5% lysed horse blood
- 96-well microtiter plates
- Spectrophotometer
- Incubator (35°C, 5% CO₂)

Procedure:

- Preparation of Antibiotic Solutions: Prepare stock solutions of BK-218 and comparator agents. Perform serial two-fold dilutions in CAMHB to achieve the desired concentration range in the microtiter plates.
- Inoculum Preparation: Culture S. pneumoniae on blood agar plates overnight. Suspend several colonies in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
- Plate Inoculation: Add 50 μ L of the standardized bacterial suspension to each well of the microtiter plate containing 50 μ L of the diluted antibiotic solutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).
- Incubation: Incubate the plates at 35°C in a 5% CO₂ atmosphere for 20-24 hours.
- MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[7]

Protocol 2: Time-Kill Assay

This assay determines the rate of bactericidal activity of **BK-218**.

Materials:

BK-218



- S. pneumoniae isolate
- CAMHB with 3-5% lysed horse blood
- Sterile culture tubes
- Incubator (35°C, 5% CO₂)
- Blood agar plates
- Sterile saline for dilutions

Procedure:

- Inoculum Preparation: Prepare an overnight culture of S. pneumoniae in CAMHB. Dilute the culture to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.[8]
- Assay Setup: Prepare culture tubes containing CAMHB with BK-218 at concentrations of 0x (growth control), 1x, 2x, and 4x the predetermined MIC.
- Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension.
 Incubate the tubes at 35°C with shaking.
- Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[8] Perform serial dilutions in sterile saline and plate onto blood agar plates.
- Colony Counting: Incubate the plates overnight and count the number of colony-forming units (CFU/mL).
- Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A ≥3-log10 decrease in CFU/mL (99.9% killing) is considered bactericidal.[8]

Protocol 3: Murine Model of Pneumococcal Pneumonia

This protocol evaluates the in vivo efficacy of BK-218 in a mouse model of lung infection.[1][2]

Materials:



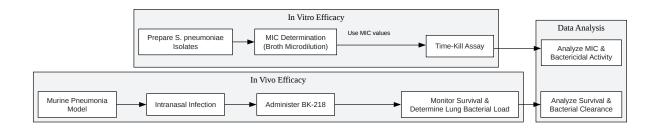
- BK-218
- Virulent strain of S. pneumoniae
- 6-8 week old female BALB/c mice
- Anesthetic (e.g., isoflurane)
- Sterile saline
- Administration supplies (e.g., gavage needles, syringes)

Procedure:

- Infection: Anesthetize mice and intranasally inoculate with a sublethal dose of S. pneumoniae (e.g., 1×10^7 CFU in 50 μ L of saline) to establish a lung infection.
- Treatment: At a predetermined time post-infection (e.g., 12 hours), begin treatment with BK-218, a comparator antibiotic, or vehicle control. Administer the drugs via an appropriate route (e.g., oral gavage or subcutaneous injection) twice daily for 3 days.[9]
- Monitoring: Monitor the mice daily for signs of illness and mortality for a period of 10-14 days.
- Bacterial Load Determination: At a specified time point (e.g., 48 hours post-infection), euthanize a subset of mice from each group. Aseptically remove the lungs, homogenize, and perform serial dilutions for CFU plating on blood agar to determine the bacterial load.
- Data Analysis: Compare survival rates between treatment groups using a Kaplan-Meier survival analysis. Compare lung bacterial loads between groups using appropriate statistical tests (e.g., t-test or ANOVA).

Mandatory Visualization

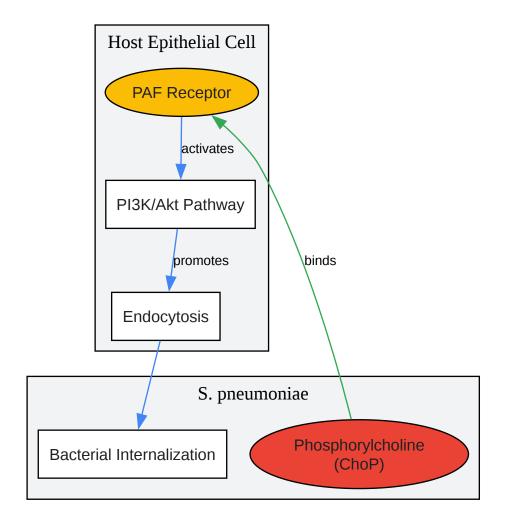




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Caption: Experimental workflow for testing **BK-218** efficacy.

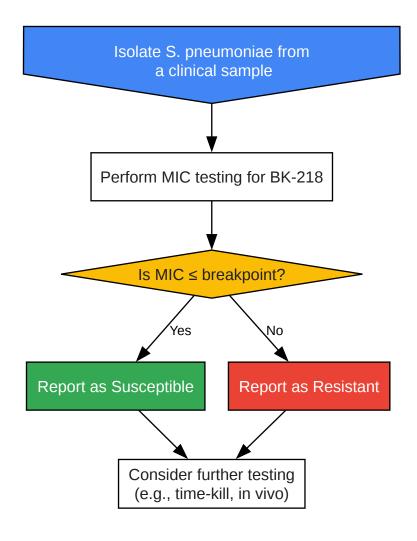




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Caption:S. pneumoniae internalization via the PAF receptor pathway.





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Caption: Decision tree for susceptibility testing of BK-218.

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